molecular formula C8H5N3 B1278372 2-Aminoisophthalonitrile CAS No. 63069-52-3

2-Aminoisophthalonitrile

Cat. No.: B1278372
CAS No.: 63069-52-3
M. Wt: 143.15 g/mol
InChI Key: OEVXGSUDJYKUQX-UHFFFAOYSA-N
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Description

2-Aminoisophthalonitrile: is an organic compound with the molecular formula C8H5N3 2,6-dicyanoaniline . This compound is characterized by the presence of an amino group and two nitrile groups attached to a benzene ring. It is a typical acceptor-donor-acceptor system, where the amino group acts as a donor and the nitrile groups act as acceptors. This unique structure imparts strong fluorescence properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoisophthalonitrile can be synthesized through various methods. One common approach involves the three-component reaction of aldehydes, ketones, and malononitrile. Another method utilizes arylidenemalonodinitriles and 1-arylethylidenemalonodinitriles in the presence of piperidine under microwave irradiation . These reactions are typically carried out under solvent-free conditions to promote efficiency and yield.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-promoted multi-component reactions. This method is favored due to its ability to produce high yields of the desired product in a relatively short amount of time .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisophthalonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amines, amides, and other functionalized compounds .

Scientific Research Applications

2-Aminoisophthalonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-aminoisophthalonitrile is primarily related to its fluorescence properties. Upon photo-excitation, the compound undergoes charge separation due to its acceptor-donor-acceptor system. This charge separation results in strong fluorescence, which can be utilized in various applications such as imaging and sensing . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structure plays a crucial role in its properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its strong fluorescence and the ability to act as an intermediate for the synthesis of highly functionalized compounds. Its acceptor-donor-acceptor system sets it apart from other similar compounds, making it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-aminobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVXGSUDJYKUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448693
Record name 2-aminoisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63069-52-3
Record name 2-aminoisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?

A1: this compound derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of this compound fused compounds as a competing pathway.

Q2: Has this compound been incorporated into larger molecular structures for specific applications?

A2: Yes, researchers have successfully incorporated this compound into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with this compound []. These hybrids hold potential in various applications requiring fluorescent probes.

Q3: Are there any computational studies exploring the properties of this compound derivatives?

A3: While the provided abstracts do not explicitly mention computational studies on this compound itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.

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